

An In-depth Technical Guide to the Endocrine Effects of Ulipristal-d3

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Compound of Interest		
Compound Name:	Ulipristal-d3	
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Introduction

Ulipristal-d3 is the deuterated form of ulipristal acetate, a selective progesterone receptor modulator (SPRM). While **Ulipristal-d3** is primarily utilized as an internal standard for analytical purposes, such as in liquid chromatography-mass spectrometry assays, its endocrine effects are considered equivalent to those of ulipristal acetate.[1][2][3][4] This guide provides a comprehensive technical overview of the endocrine effects of ulipristal acetate, which can be extrapolated to **Ulipristal-d3**.

Ulipristal acetate exerts its primary pharmacological effects through modulation of the progesterone receptor (PR), demonstrating both antagonist and partial agonist activities depending on the target tissue and the hormonal environment.[5][6] It also exhibits a notable, though less potent, antagonist effect on the glucocorticoid receptor (GR).[7][8] This document details its receptor binding profile, impact on hormonal regulation and target tissue response, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Data Presentation: Receptor Binding Affinity and Pharmacokinetics



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The following tables summarize the quantitative data regarding the receptor binding affinity and pharmacokinetic properties of ulipristal acetate.

Table 1: Receptor Binding Affinity of Ulipristal Acetate



Receptor	Binding Affinity Parameter	Value	Notes
Progesterone Receptor (PR)	IC50	0.2 nM	Antagonist activity in CHO cells expressing human PR-B.[9][10]
pIC50	9.7	Calculated from IC50 value.[10]	
EC50	> 100 nM	Agonist activity in CHO cells expressing human PR-B.[9][10]	
Glucocorticoid Receptor (GR)	Antagonist Activity	Comparable to RU- 486 (mifepristone) at 1000 nM.	In HepG2 cells, ulipristal acetate at 1000 nM completely blocked the transcriptional response to dexamethasone.[8]
GR-inactivating potency	Lower than RU486.	Structural analysis suggests the inability of ulipristal acetate to contact Gln642 in GR explains its lower potency compared to RU486.[11]	
Androgen Receptor (AR)	Binding Affinity	Weak/Negligible	Structural models suggest the AR binding pocket is too small to accommodate ulipristal acetate.[11] [12]
Estrogen Receptor (ER)	Binding Affinity	Negligible	[12]



			Structural models
Mineralocorticoid Receptor (MR)			suggest inappropriate
	Binding Affinity	Negligible	interactions with the
			C11 substituent of
			ulipristal acetate.[11]

Table 2: Pharmacokinetic Parameters of Ulipristal Acetate (30 mg single dose)

Parameter	Value	Unit
Tmax (Time to maximum concentration)	~1	hour
Cmax (Maximum serum concentration)	176 ± 89	ng/mL
Half-life	~32	hours
Protein Binding	97-99	%

Endocrine Effects Effects on the Hypothalamic-Pituitary-Ovarian Axis and Ovulation

Ulipristal acetate's primary mechanism of action as an emergency contraceptive is the inhibition or delay of ovulation.[13][14] This is achieved by antagonizing the effects of progesterone at the level of the hypothalamus, pituitary, and ovary.

When administered in the follicular phase before the luteinizing hormone (LH) surge, ulipristal acetate can delay follicular development and rupture.[15] It can postpone the LH surge, and even if the LH surge has initiated, it can still inhibit follicular rupture.[14][16] Studies have shown that a single 30 mg dose of ulipristal acetate administered when the follicular diameter is ≥18 mm can delay follicular rupture for at least 5 days in a significant percentage of women.[17]

Effects on the Endometrium



The effects of ulipristal acetate on the endometrium are complex and dependent on the timing of administration. When given in the early luteal phase, it can cause a dose-dependent delay in endometrial maturation and a decrease in endometrial thickness.[13] Continuous daily administration of lower doses (5 or 10 mg) for the treatment of uterine fibroids leads to specific, non-physiological histological changes known as Progesterone Receptor Modulator Associated Endometrial Changes (PAEC). These changes, which include inactive glandular epithelium and altered stromal vessels, are generally considered benign and reversible upon cessation of treatment.[13][18][19]

Antiglucocorticoid Effects

Ulipristal acetate is a competitive antagonist of the glucocorticoid receptor.[7][8] This binding prevents the nuclear translocation of the GR, thereby inhibiting the transcription of glucocorticoid-responsive genes.[7] While this antiglucocorticoid activity is weaker than that of mifepristone, it is a notable off-target effect.[7] Studies in human uterine fibroid and liver cells have demonstrated that ulipristal acetate can block glucocorticoid-mediated gene transcription in a dose-dependent manner.[8]

Experimental Protocols Competitive Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (IC50 and Ki) of **Ulipristal-d3** for a specific steroid receptor (e.g., Progesterone Receptor).

Materials:

- Radiolabeled ligand (e.g., [3H]-progesterone)
- Receptor source (e.g., cell homogenates or purified receptor)
- Ulipristal-d3 (unlabeled competitor)
- Assay buffer
- Glass fiber filters



Scintillation fluid and counter

Methodology:

- Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor
 preparation in the presence of increasing concentrations of Ulipristal-d3. A control group
 with no competitor (total binding) and a group with a high concentration of a known potent
 unlabeled ligand (non-specific binding) are included.
- Equilibration: The mixture is incubated to allow binding to reach equilibrium.
- Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis: The concentration of Ulipristal-d3 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][20][21]

In Vivo Ovulation Inhibition Assay (Mouse Model)

Objective: To assess the in vivo efficacy of **Ulipristal-d3** in inhibiting ovulation.

Materials:

- Immature female mice
- Pregnant Mare Serum Gonadotropin (PMSG)
- Human Chorionic Gonadotropin (hCG)
- Ulipristal-d3 dissolved in a suitable vehicle (e.g., sesame oil)
- Saline solution



Methodology:

- Ovarian Stimulation: Immature female mice are injected with PMSG to stimulate follicular development, mimicking the action of follicle-stimulating hormone (FSH).[22][23]
- Induction of Ovulation: 48 hours after PMSG administration, mice are injected with hCG to mimic the LH surge and induce ovulation.[22]
- Treatment: Ulipristal-d3 is administered at various doses and time points relative to the hCG injection. A control group receives the vehicle only.
- Assessment of Ovulation: Approximately 18-20 hours after hCG administration, the mice are euthanized, and the oviducts are collected. The number of oocytes in the ampullae is counted under a microscope to determine if ovulation has occurred.[22]
- Data Analysis: The percentage of mice in which ovulation is inhibited at each dose and time point is calculated and compared to the control group.

Assessment of Endometrial Effects (Human Biopsy)

Objective: To characterize the histological and molecular changes in the endometrium following **Ulipristal-d3** administration.

Materials:

- Endometrial biopsy samples from treated and control subjects
- Formalin for tissue fixation
- Paraffin for embedding
- Hematoxylin and eosin (H&E) for staining
- Antibodies for immunohistochemistry (e.g., for Ki-67, PR, ER)
- RNA extraction and gPCR reagents for gene expression analysis

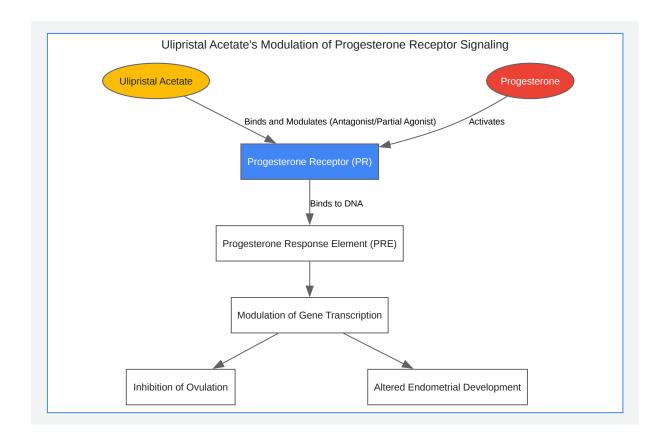
Methodology:



- Biopsy Collection: Endometrial biopsies are obtained from participants at baseline and after a course of treatment with Ulipristal-d3.
- Histological Analysis: Biopsy samples are fixed in formalin, embedded in paraffin, sectioned, and stained with H&E. The endometrial morphology is assessed by a pathologist for features of PAEC.[24]
- Immunohistochemistry: Sections are stained with specific antibodies to assess the expression and localization of key proteins, such as the proliferation marker Ki-67 and steroid receptors (PR and ER).[25]
- Gene Expression Analysis: Total RNA is extracted from a portion of the biopsy. The
 expression levels of progesterone-regulated genes and other relevant markers are quantified
 using quantitative real-time PCR (gPCR).[26]
- Data Analysis: Histological findings are described and categorized. Immunohistochemical staining is scored, and gene expression data is analyzed for significant changes between baseline and post-treatment samples.

Mandatory Visualizations

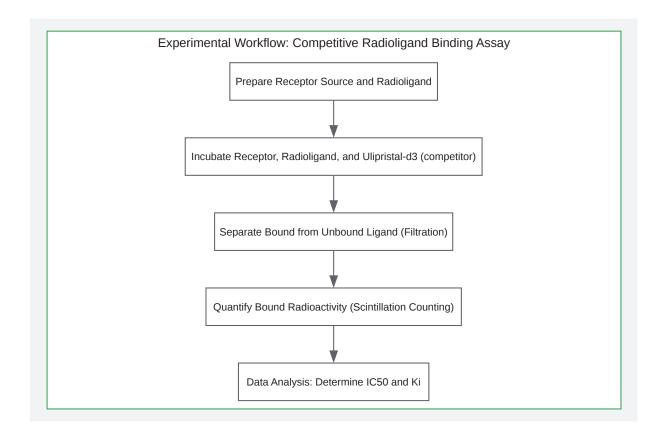




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Caption: Ulipristal acetate's modulation of the progesterone receptor signaling pathway.

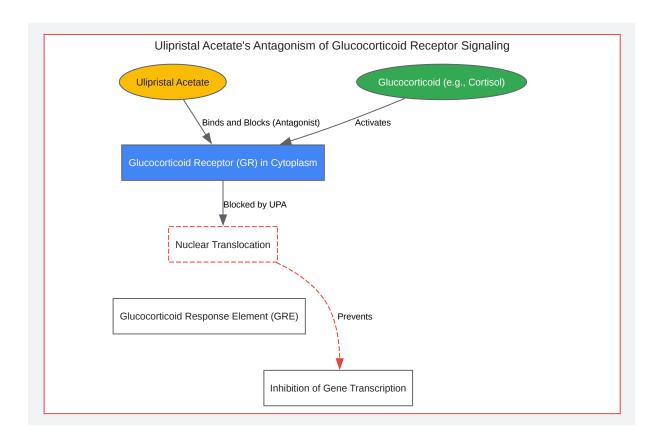




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Caption: Workflow for a competitive radioligand binding assay.





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Caption: Antagonistic effect of ulipristal acetate on glucocorticoid receptor signaling.

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